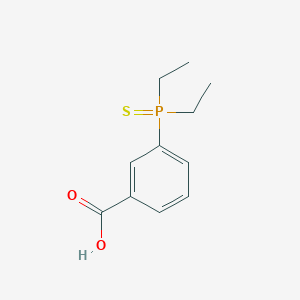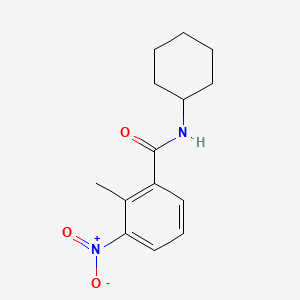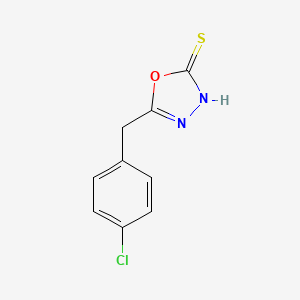![molecular formula C20H20O3 B5888553 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium uptake by cells. This inhibition has been found to have various physiological and biochemical effects, making TMB-8 a valuable tool in many areas of research.
Mécanisme D'action
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one works by inhibiting the uptake of calcium ions by cells. This inhibition occurs through the binding of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one to the calcium-binding sites on the cell membrane, preventing the influx of calcium ions into the cell. This mechanism of action has been found to have various physiological and biochemical effects, such as the regulation of intracellular calcium levels and the modulation of ion channels.
Biochemical and Physiological Effects:
The inhibition of calcium uptake by 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to regulate the activity of various enzymes, such as protein kinase C and phospholipase A2. It has also been found to modulate the activity of ion channels, such as the L-type calcium channel and the ryanodine receptor. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to affect cellular metabolism, leading to changes in the production of ATP and the regulation of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively inhibit calcium uptake by cells, allowing researchers to study the effects of calcium signaling pathways on various physiological and biochemical processes. However, one limitation of using 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Orientations Futures
There are many potential future directions for the use of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. For example, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the role of calcium signaling pathways in various diseases, such as cardiovascular disease and diabetes. Additionally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the development of new drugs that target calcium signaling pathways to treat these and other diseases. Finally, 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could be used in the study of the effects of environmental toxins on calcium signaling pathways, providing insights into the mechanisms by which these toxins affect human health.
Méthodes De Synthèse
The synthesis of 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in its pure form.
Applications De Recherche Scientifique
7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been used in a variety of scientific research applications, including the study of calcium signaling pathways, cellular metabolism, and the regulation of ion channels. It has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(2)15(4)18(14(12)3)11-22-17-7-5-16-6-8-20(21)23-19(16)10-17/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIZKMITUWTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
